Cas no 1554382-89-6 (methyl2-(1-methyl-1H-indol-4-yl)ethylamine)

Methyl 2-(1-methyl-1H-indol-4-yl)ethylamine is a specialized organic compound featuring an indole core substituted with a methyl group at the 1-position and an ethylamine side chain at the 4-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules. Its indole scaffold is notable for interactions with biological targets, while the ethylamine moiety offers versatility for further functionalization. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research applications, ensuring reproducibility in synthetic and mechanistic studies. Proper storage and handling are recommended to maintain stability.
methyl2-(1-methyl-1H-indol-4-yl)ethylamine structure
1554382-89-6 structure
Product name:methyl2-(1-methyl-1H-indol-4-yl)ethylamine
CAS No:1554382-89-6
MF:C12H16N2
Molecular Weight:188.268842697144
CID:5898533
PubChem ID:84033844

methyl2-(1-methyl-1H-indol-4-yl)ethylamine 化学的及び物理的性質

名前と識別子

    • methyl2-(1-methyl-1H-indol-4-yl)ethylamine
    • 1554382-89-6
    • methyl[2-(1-methyl-1H-indol-4-yl)ethyl]amine
    • EN300-1794447
    • インチ: 1S/C12H16N2/c1-13-8-6-10-4-3-5-12-11(10)7-9-14(12)2/h3-5,7,9,13H,6,8H2,1-2H3
    • InChIKey: OIGVWZDSFYGPAI-UHFFFAOYSA-N
    • SMILES: N1(C)C=CC2=C1C=CC=C2CCNC

計算された属性

  • 精确分子量: 188.131348519g/mol
  • 同位素质量: 188.131348519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 181
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17Ų
  • XLogP3: 1.8

methyl2-(1-methyl-1H-indol-4-yl)ethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1794447-0.25g
methyl[2-(1-methyl-1H-indol-4-yl)ethyl]amine
1554382-89-6
0.25g
$1012.0 2023-09-19
Enamine
EN300-1794447-1.0g
methyl[2-(1-methyl-1H-indol-4-yl)ethyl]amine
1554382-89-6
1g
$1100.0 2023-06-02
Enamine
EN300-1794447-0.1g
methyl[2-(1-methyl-1H-indol-4-yl)ethyl]amine
1554382-89-6
0.1g
$968.0 2023-09-19
Enamine
EN300-1794447-5g
methyl[2-(1-methyl-1H-indol-4-yl)ethyl]amine
1554382-89-6
5g
$3189.0 2023-09-19
Enamine
EN300-1794447-0.5g
methyl[2-(1-methyl-1H-indol-4-yl)ethyl]amine
1554382-89-6
0.5g
$1056.0 2023-09-19
Enamine
EN300-1794447-0.05g
methyl[2-(1-methyl-1H-indol-4-yl)ethyl]amine
1554382-89-6
0.05g
$924.0 2023-09-19
Enamine
EN300-1794447-2.5g
methyl[2-(1-methyl-1H-indol-4-yl)ethyl]amine
1554382-89-6
2.5g
$2155.0 2023-09-19
Enamine
EN300-1794447-10.0g
methyl[2-(1-methyl-1H-indol-4-yl)ethyl]amine
1554382-89-6
10g
$4729.0 2023-06-02
Enamine
EN300-1794447-5.0g
methyl[2-(1-methyl-1H-indol-4-yl)ethyl]amine
1554382-89-6
5g
$3189.0 2023-06-02
Enamine
EN300-1794447-10g
methyl[2-(1-methyl-1H-indol-4-yl)ethyl]amine
1554382-89-6
10g
$4729.0 2023-09-19

methyl2-(1-methyl-1H-indol-4-yl)ethylamine 関連文献

methyl2-(1-methyl-1H-indol-4-yl)ethylamineに関する追加情報

Exploring Methyl 2-(1-Methyl-1H-Indol-4-Yl)Ethylamine (CAS No. 1554382-89-6): A Comprehensive Overview

In the realm of organic chemistry and pharmaceutical research, methyl 2-(1-methyl-1H-indol-4-yl)ethylamine (CAS No. 1554382-89-6) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its indole backbone and ethylamine side chain, is a subject of interest for researchers exploring novel bioactive molecules. Its CAS number 1554382-89-6 serves as a critical identifier in chemical databases, ensuring precise tracking in scientific literature and regulatory frameworks.

The methyl 2-(1-methyl-1H-indol-4-yl)ethylamine structure combines an indole ring—a common motif in natural products and pharmaceuticals—with a flexible ethylamine linker. This design offers versatility in drug discovery, particularly in targeting neurotransmitter receptors or enzyme modulators. Recent trends in AI-driven drug design and computational chemistry have highlighted the importance of such scaffolds for optimizing molecular interactions. Researchers frequently search for "indole derivatives in medicinal chemistry" or "CAS 1554382-89-6 applications," reflecting its relevance in modern therapeutics.

From a synthetic perspective, methyl 2-(1-methyl-1H-indol-4-yl)ethylamine can be synthesized via multi-step organic reactions, including alkylation and reductive amination. Its purity and stability are crucial for reproducibility in biological assays, a topic often queried as "synthesis protocols for indole amines" in academic forums. The compound’s logP and solubility profiles also make it a candidate for pharmacokinetic studies, aligning with the growing demand for "drug-likeness prediction tools" in early-stage research.

Beyond pharmacology, CAS No. 1554382-89-6 is explored in material science for its potential in designing fluorescent probes or optoelectronic materials. The indole core’s conjugated system enables applications in "organic light-emitting diodes (OLEDs)"—a trending topic in sustainable technology. Users often seek "indole-based functional materials," underscoring its interdisciplinary appeal.

Regulatory and safety aspects of methyl 2-(1-methyl-1H-indol-4-yl)ethylamine are meticulously documented in compliance with global chemical inventories. While not classified as hazardous, proper handling protocols are emphasized in "chemical safety databases" searches. The compound’s patent landscape is another hotspot, with queries like "IP status of CAS 1554382-89-6" reflecting commercial interest.

In conclusion, methyl 2-(1-methyl-1H-indol-4-yl)ethylamine (CAS No. 1554382-89-6) exemplifies the convergence of chemistry, biology, and technology. Its multifaceted applications—from drug discovery to advanced materials—resonate with contemporary scientific priorities, making it a compelling subject for both academia and industry.

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